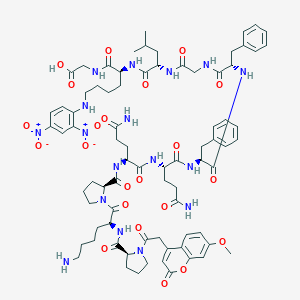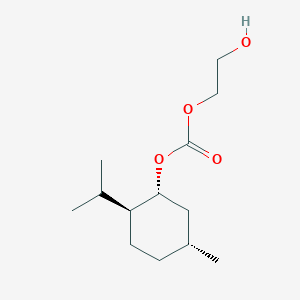![molecular formula C27H29N3O5 B235498 N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B235498.png)
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide, commonly known as DMXB-A, is a synthetic compound that has gained significant attention in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel present in the central and peripheral nervous systems. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
DMXB-A acts as a selective agonist of the α7nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of α7nAChR by DMXB-A leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuronal survival, and neuroprotection.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects in the brain. It enhances the release of acetylcholine, which is a neurotransmitter involved in learning and memory. It also reduces the release of pro-inflammatory cytokines, which are implicated in the pathogenesis of neurodegenerative diseases. DMXB-A has been shown to improve cognitive function, reduce anxiety-like behaviors, and enhance neuroprotection in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist of the α7nAChR, which reduces the risk of off-target effects. It has also been shown to have a high affinity for the receptor, which allows for the use of low concentrations of the compound. However, DMXB-A has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. It also has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for the research on DMXB-A. One potential application is in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. Another potential application is in the treatment of chronic pain, where it has been shown to reduce pain sensitivity and inflammation. Further research is needed to explore the potential of DMXB-A in these and other neurological and psychiatric disorders. Additionally, the development of more potent and selective agonists of α7nAChR could lead to the development of more effective therapies for these disorders.
Métodos De Síntesis
The synthesis of DMXB-A involves the reaction of 3,5-dimethoxybenzoic acid with piperazine and subsequent condensation with 2-methoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The compound has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. It has also been investigated for its potential use in treating chronic pain, addiction, and anxiety disorders.
Propiedades
Nombre del producto |
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C27H29N3O5 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
N-[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C27H29N3O5/c1-33-22-16-19(17-23(18-22)34-2)27(32)30-14-12-29(13-15-30)21-10-8-20(9-11-21)28-26(31)24-6-4-5-7-25(24)35-3/h4-11,16-18H,12-15H2,1-3H3,(H,28,31) |
Clave InChI |
AGNJJUGBOFLLAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)


![6-[[11-Carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-(4,5,6-trihydroxyoxan-2-yl)oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B235454.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B235472.png)
![N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B235476.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B235488.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B235489.png)